4-Amino-3-methylbutanoic acid
Overview
Description
4-Amino-3-methylbutanoic acid , also known as valine , is an α-amino acid . It is one of the essential amino acids required by the human body for protein synthesis. Valine is classified as a branched-chain amino acid (BCAA) due to its unique side chain structure. It plays a crucial role in various biological processes, including muscle growth, energy production, and neurotransmitter synthesis .
Synthesis Analysis
Valine can be synthesized via several pathways, including de novo biosynthesis and dietary intake . In the body, it is primarily produced from α-ketoisovaleric acid through a series of enzymatic reactions. The biosynthesis occurs in the mitochondria and involves enzymes such as branched-chain amino acid aminotransferase (BCAT) and branched-chain α-ketoacid dehydrogenase complex (BCKDC) .
Molecular Structure Analysis
Chemical Reactions Analysis
Valine participates in various biochemical reactions, including protein synthesis , transamination , and energy metabolism . It serves as a precursor for the synthesis of other molecules, such as glutamate and succinyl-CoA .
Physical And Chemical Properties Analysis
Scientific Research Applications
Novel Amino Acid Identification
4-Amino-3-methylbutanoic acid has been identified as a novel amino acid in specific biological contexts. For instance, a unique amino acid, 2,4-diamino-3-methylbutanoic acid, was discovered in root nodule hydrolysates from Lotus tenuis, indicating its potential biological significance in certain plant-bacteria interactions (Shaw, Ellingham, & Nixon, 1981).
Chemical Synthesis
The chemical synthesis of 4-Amino-3-methylbutanoic acids, both (R)- and (S)-enantiomers, has been achieved with high yields. This process involves enantioselective hydrolysis and subsequent conversion of ester groups to amine groups, highlighting its importance in organic synthesis (Andruszkiewicz, Barrett, & Silverman, 1990).
Neurotransmitter Analogues Synthesis
Synthesis and resolution of 2-methyl analogues of GABA, including (±)-4-amino-2-methylbutanoic acid, have been conducted. These analogues are relevant to the study of the inhibitory neurotransmitter GABA (γ-aminobutyric acid), suggesting potential applications in neuroscience and pharmacology (Duke et al., 2004).
Safety And Hazards
properties
IUPAC Name |
4-amino-3-methylbutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(3-6)2-5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGLBWZXGIAIBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-methylbutanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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